1-(2-Tetrahydrofurfuryl)-2-thiourea
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Overview
Description
1-(2-Tetrahydrofurfuryl)-2-thiourea is an organosulfur compound that features a thiourea group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Tetrahydrofurfuryl)-2-thiourea can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of tetrahydrofuran-2-ylmethylamine with thiocyanate under mild conditions. The reaction typically proceeds in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of carbon disulfide and amines in aqueous media. This method allows for the efficient synthesis of both symmetrical and unsymmetrical thiourea derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(2-Tetrahydrofurfuryl)-2-thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiourea group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiourea derivatives .
Scientific Research Applications
1-(2-Tetrahydrofurfuryl)-2-thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2-Tetrahydrofurfuryl)-2-thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its antimicrobial and anticancer effects . The compound’s thiourea group is crucial for its binding to these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, thiourea, shares the thiourea group but lacks the tetrahydrofuran ring.
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine: This compound features a furan ring instead of a tetrahydrofuran ring and has shown similar antimicrobial properties.
1,3-Bis(2,6-dimethylphenyl)thiourea: This derivative has two aromatic rings and is used in various industrial applications.
Uniqueness
1-(2-Tetrahydrofurfuryl)-2-thiourea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
oxolan-2-ylmethylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYSJNQVLWANCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985504 |
Source
|
Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-25-9 |
Source
|
Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (oxolan-2-ylmethyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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